Mono[2-(carboxymethyl)hexyl] Phthalate (MCMHP) is a primary metabolite of di(2-ethylhexyl) phthalate (DEHP), a plasticizer widely used in various consumer products. [, ] DEHP is metabolized into MCMHP and other metabolites within the body. [, ] MCMHP is considered a valuable biomarker of DEHP exposure in humans. [] Due to its widespread presence and potential endocrine-disrupting effects, MCMHP has garnered significant attention in scientific research, particularly in fields investigating human health and environmental impact.
Mono[2-(carboxymethyl)hexyl] Phthalate is a phthalic acid monoester, specifically formed through the condensation of one carboxy group of phthalic acid with the hydroxy group of 3-(hydroxymethyl)heptanoic acid. This compound is identified by the CAS number 82975-93-7 and has a molecular formula of CHO, resulting in a molecular weight of approximately 308.33 g/mol .
This compound can be synthesized in laboratory settings and is also found as a metabolite of di(2-ethylhexyl) phthalate, a common plasticizer. Its presence in biological samples has made it a subject of interest in environmental and health-related studies.
Mono[2-(carboxymethyl)hexyl] Phthalate falls under the category of phthalates, which are esters derived from phthalic acid. Phthalates are widely used as plasticizers to enhance the flexibility and durability of plastics. This compound is particularly noted for its role as a metabolite in human exposure studies related to plasticizers.
The synthesis of Mono[2-(carboxymethyl)hexyl] Phthalate typically involves an esterification reaction between phthalic acid and 3-(hydroxymethyl)heptanoic acid. The reaction conditions can vary, but they generally require heating in the presence of a catalyst to facilitate the formation of the ester bond.
Technical Details:
In industrial settings, continuous flow reactors may be employed to optimize yield and purity, along with purification techniques such as distillation and crystallization .
The molecular structure of Mono[2-(carboxymethyl)hexyl] Phthalate features a phthalate backbone with a carboxymethyl hexyl substituent. The structural formula can be represented as follows:
Mono[2-(carboxymethyl)hexyl] Phthalate can undergo various chemical reactions:
Major Products:
Mono[2-(carboxymethyl)hexyl] Phthalate has been shown to impact insulin sensitivity, particularly in women. Its mechanism involves several biochemical interactions:
The primary outcome of this compound's action is a decrease in insulin sensitivity, which may have implications for metabolic disorders and oxidative stress conditions .
The compound exhibits properties typical of esters and phthalates, including volatility and potential for environmental persistence .
Mono[2-(carboxymethyl)hexyl] Phthalate has several scientific applications:
This comprehensive analysis highlights the significance of Mono[2-(carboxymethyl)hexyl] Phthalate across various scientific fields while emphasizing its potential health implications and industrial uses.
Phthalates represent a class of synthetic chemicals extensively employed as plasticizers in polyvinyl chloride (PVC) products to enhance flexibility and durability. These compounds have raised significant environmental health concerns due to their endocrine-disrupting properties, which interfere with normal hormonal functions in biological systems. Global production exceeds 3 million tons annually, leading to ubiquitous environmental contamination through leaching from industrial settings, plastic waste disposal sites, and consumer products [3] [9]. Human exposure occurs primarily through ingestion of contaminated food (particularly lipid-rich products like dairy and meats), inhalation of airborne particles, dermal absorption from personal care products, and medical devices such as intravenous tubing and blood bags [2] [3]. The biological persistence of phthalates is relatively low due to rapid metabolism, but continuous exposure creates sustained biological effects. Epidemiologic studies increasingly associate phthalate exposure with developmental, reproductive, and metabolic disorders, positioning these chemicals as significant public health challenges requiring rigorous scientific investigation [3] [8].
Phthalate metabolites are systematically categorized based on molecular structure and biotransformation pathways:
Table 1: Structural Characteristics of Key Phthalate Metabolites
Metabolite | Abbreviation | Parent Compound | Molecular Formula | Key Structural Features | Functional Group Modifications |
---|---|---|---|---|---|
Mono[2-(carboxymethyl)hexyl] phthalate | MCMHP (2cx-MMHP) | Di(2-ethylhexyl) phthalate (DEHP) | C₁₆H₂₀O₆ | Carboxymethylated hexyl chain | Carboxylic acid groups at terminal and branched positions |
Mono-2-ethylhexyl phthalate | MEHP | DEHP | C₁₆H₂₂O₄ | Intact 2-ethylhexyl chain | Free carboxylic acid, single ester group |
Mono-2-ethyl-5-carboxypentyl phthalate | 5cx-MEPP | DEHP | C₁₆H₂₀O₆ | Carboxylated pentyl chain | Terminal carboxylic acid |
Mono-n-butyl phthalate | MnBP | Di-n-butyl phthalate | C₁₂H₁₄O₄ | n-butyl chain | Free carboxylic acid |
MCMHP (CAS No: 82975-93-7) demonstrates distinctive physicochemical properties including moderate water solubility and molecular weight of 308.33 g/mol. Its structure features a carboxymethylated hexyl chain with terminal carboxylic acid groups, significantly altering its polarity and interaction with biological molecules compared to its parent compound DEHP [4] [10]. The presence of ionizable carboxylic groups at physiological pH enhances its excretion efficiency while potentially enabling interactions with cellular receptors. Analytical characterization reveals MCMHP as a light yellow to yellow viscous liquid with predicted pKa values of approximately 3.36, indicating partial ionization under physiological conditions [4] [7].
MCMHP represents a critical terminal oxidation product in the DEHP metabolic pathway. Following absorption, DEHP undergoes rapid hydrolysis by intestinal and hepatic lipases to form MEHP, the primary monoester metabolite. Subsequent biotransformation occurs primarily in the liver through cytochrome P450-mediated oxidation (specifically CYP2C9 and CYP2C19 isoforms), where the 2-ethylhexyl side chain undergoes ω-oxidation and β-oxidation to generate MCMHP [2] [9]. This metabolic pathway produces several structurally related metabolites:
Table 2: Metabolic Hierarchy of DEHP Biotransformation Products
Metabolic Stage | Metabolite | Abbreviation | Biomarker Significance | Detection Frequency in Humans | Analytical Matrices |
---|---|---|---|---|---|
Primary hydrolysis | Mono-2-ethylhexyl phthalate | MEHP | Limited due to further metabolism | Low (<10% of total metabolites) | Urine, Serum |
Secondary oxidation | Mono-2-ethyl-5-hydroxyhexyl phthalate | 5OH-MEHP | Medium-term exposure indicator | High | Urine |
Secondary oxidation | Mono-2-ethyl-5-oxohexyl phthalate | 5-oxo-MEHP | Medium-term exposure indicator | High | Urine |
Terminal oxidation | Mono-2-ethyl-5-carboxypentyl phthalate | 5cx-MEPP | Long-term exposure biomarker | Very High | Urine, Serum |
Terminal oxidation | Mono[2-(carboxymethyl)hexyl] phthalate | MCMHP (2cx-MMHP) | Long-term exposure biomarker | High | Urine, Serum |
MCMHP serves as a valuable biomonitoring target due to its relatively high urinary excretion fraction and extended detection window compared to MEHP. Toxicokinetic studies demonstrate that less than 10% of DEHP is excreted as MEHP, with the majority eliminated as oxidized metabolites including MCMHP [5] [9]. This metabolic profile establishes MCMHP as a superior exposure biomarker that more accurately reflects DEHP internal dose than the parent compound or primary metabolites. Detection of MCMHP in biological matrices (urine, serum, amniotic fluid) provides evidence of DEHP exposure and metabolic activation, making it crucial for epidemiological studies assessing health effects [5] [9]. Its presence in human populations—including children, pregnant women, and medically vulnerable groups exposed through medical devices—highlights its relevance in environmental health research [2] [5].
Table 3: Chemical Identifiers and Properties of MCMHP
Property | Specification |
---|---|
Systematic Name | 1,2-Benzenedicarboxylic acid 1-[2-(carboxymethyl)hexyl] ester |
Synonyms | MCMHP; 2cx-MMHP; Mono(2-carboxymethylhexyl) phthalate |
CAS Registry Number | 82975-93-7 |
Molecular Formula | C₁₆H₂₀O₆ |
Molecular Weight | 308.33 g/mol |
InChI Key | CCNOZWPVQWCJFK-UHFFFAOYSA-N |
SMILES Notation | O=C(O)C=1C=CC=CC1C(=O)OCC(CC(=O)O)CCCC |
Predicted Boiling Point | 522.0±35.0 °C |
Predicted Density | 1.231±0.06 g/cm³ |
Solubility | Slightly soluble in chloroform, DMSO, methanol |
Storage Conditions | Hygroscopic; -20°C under inert atmosphere |
The structural evolution from DEHP to MCMHP illustrates a significant bioactivation process where a lipophilic xenobiotic transforms into increasingly polar metabolites with modified biological activities. While MCMHP itself has not been directly implicated in specific toxic mechanisms, its presence quantitatively reflects the production of biologically active intermediates throughout the metabolic cascade [5] [9]. Research indicates that different DEHP metabolites exhibit varied biological potencies, with oxidative metabolites potentially influencing endocrine pathways differently than the parent monoester MEHP. This metabolic complexity underscores the importance of comprehensive metabolite profiling—including MCMHP quantification—for accurate health risk assessments of DEHP exposure [2] [5] [9].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8